molecular formula C17H15FN2OS2 B11330663 N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

Cat. No.: B11330663
M. Wt: 346.4 g/mol
InChI Key: NATCNZWKHPETKI-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a distinct molecular architecture that incorporates an acetamide linker, a fluorophenethyl group, and a thiazole core coupled with a thiophene ring. This specific combination of moieties is strategically valuable, as both the thiazole and thiophene heterocycles are well-established privileged structures in the development of bioactive molecules . Compounds featuring these core structures have demonstrated a wide range of pharmacological activities in scientific research, including potential antitumor , antimicrobial , and antioxidant properties. The presence of the fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers value this compound as a versatile chemical scaffold or building block for constructing more complex molecular entities, for studying structure-activity relationships (SAR) in heterocyclic chemistry, and for screening against novel biological targets in various therapeutic areas. The product is supplied for non-human research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Handling should be conducted by trained personnel in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C17H15FN2OS2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H15FN2OS2/c18-13-5-2-1-4-12(13)7-8-19-16(21)10-15-17(20-11-23-15)14-6-3-9-22-14/h1-6,9,11H,7-8,10H2,(H,19,21)

InChI Key

NATCNZWKHPETKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3)F

Origin of Product

United States

Biological Activity

N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant case studies.

Molecular Structure

The compound features a complex molecular structure characterized by several functional groups:

  • Thiazole ring : Known for its biological activity, particularly in antibacterial and antifungal applications.
  • Thiophene moiety : Often associated with various pharmacological properties.
  • Fluorophenyl group : The presence of fluorine can enhance lipophilicity and influence biological interactions.

The molecular formula is C12H12FN2OSC_{12}H_{12}FN_2OS, with a molecular weight of 264.28 g/mol. This structure allows for diverse interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus79
B. subtilis68
S. epidermidis57

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Preliminary investigations into the anticancer potential of thiazole derivatives indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer cell lines remains to be fully elucidated; however, related compounds have shown promise in inhibiting cancer cell proliferation .

The mechanisms by which this compound exerts its biological effects are not yet fully understood but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit bacterial enzymes critical for cell wall synthesis.
  • Disruption of cellular membranes : The lipophilic nature of the fluorinated phenyl group may facilitate membrane penetration, leading to cell lysis in bacteria.
  • Apoptosis in cancer cells : Induction of apoptosis through mitochondrial pathways has been observed with other thiazole derivatives.

Case Studies

  • Antibacterial Evaluation : A study evaluated various thiazole derivatives, including those structurally similar to our compound, against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains .
  • Anticancer Screening : In vitro studies on thiazole-containing compounds revealed their potential to inhibit the growth of several cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF710
A54915
HepG212

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into the compound's potential as a lead candidate for drug development.

Figure 1: Binding Interaction Model
Binding Interaction

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated significant inhibition against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested their activity against various cancer cell lines. The findings revealed that compounds similar to this compound exhibited substantial cytotoxicity, particularly against breast and lung cancer cells .

Comparison with Similar Compounds

Thiophene-Thiazole Acetamides

Compounds sharing the thiophene-thiazole-acetamide scaffold exhibit diverse bioactivities depending on substituents:

  • Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates (e.g., compounds 5a–5k in ) feature aryl groups instead of fluorophenethyl. These derivatives showed anti-inflammatory and antioxidant activities, with IC50 values in the micromolar range .
  • N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide () replaces the thiazole with a triazolo-thiadiazole system, achieving potent CDK5/p25 inhibition (IC50 = 42 ± 1 nM) .

Fluorinated Acetamide Derivatives

  • 2-((4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide () retains the fluorophenyl group but incorporates a triazole-thioether moiety. Its structural rigidity may favor selective kinase inhibition .
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide () replaces the thiophene-thiazole with a sulfonyl-thiazolidinone core, demonstrating how electron-withdrawing groups modulate activity .

Pharmacological Profiles

Compound Name Core Structure Key Substituents Bioactivity (IC50 or EC50) Reference
Target Compound Thiophene-thiazole-acetamide 2-Fluorophenethyl, 4-thiophen-2-yl Not reported (structural analog)
N-(4-Methyl-5-triazolo-thiadiazolyl)acetamide Triazolo-thiadiazole-acetamide Phenyl, methyl 42 ± 1 nM (CDK5/p25)
Ethyl 2-[4-(thiophen-2-yl)thiazol-5-yl]acetate Thiophene-thiazole-acetate Aryl, ethyl ester Anti-inflammatory (µM range)
2-(Triazolyl-thio)-N-(2-fluorophenyl)acetamide Triazole-thioether-acetamide 2-Fluorophenyl, pyrazinyl Kinase inhibition (data pending)

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs.
  • Thiazole Modifications: Replacing thiazole with triazolo-thiadiazole () or thiazolidinone () alters electron distribution, affecting target binding .

Q & A

Q. What established synthetic routes are available for N-(2-Fluorophenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions involving thiazole and thiophene precursors. A common method involves refluxing intermediates (e.g., thiosemicarbazides) with glacial acetic acid, followed by purification via recrystallization . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
  • Condition Optimization : Adjusting solvent polarity, temperature, and stoichiometry to enhance yield. For example, acetic acid acts as both solvent and catalyst in cyclization reactions .
  • Purification : Recrystallization using ethanol/water mixtures to isolate high-purity crystals .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

X-ray crystallography provides atomic-level structural insights but requires meticulous refinement:

  • Data Collection : High-resolution datasets (e.g., β-angle ~91.5°, monoclinic systems) are collected using diffractometers (e.g., Bruker SMART APEXII) .
  • Refinement Challenges : Addressing disorder in flexible side chains (e.g., fluorophenethyl group) and validating hydrogen-bonding networks (e.g., R2_2²(8) motifs) using SHELXL .
  • Validation Tools : Programs like PLATON check for missed symmetry or incorrect space-group assignments .

Q. What computational strategies are recommended for analyzing binding interactions with biological targets?

  • Molecular Docking : Tools like Glide (Schrödinger) dock the compound into active sites (e.g., HIV-1 RT allosteric pocket) using PDB structures (e.g., 2RKI) .
  • Binding Affinity Prediction : MM/GBSA or QM/MM methods calculate free-energy contributions of key residues.
  • Validation : Compare computational results with experimental IC50_{50} values or isothermal titration calorimetry (ITC) data .

Q. How should researchers address discrepancies between synthetic yields and theoretical predictions in SAR studies?

  • Purity Verification : Re-analyze intermediates via HPLC or 1H^1H NMR to detect unreacted starting materials .
  • Mechanistic Reassessment : Investigate side reactions (e.g., hydrolysis of acetamide groups under acidic conditions) using LC-MS .
  • Computational Adjustments : Re-optimize DFT models (e.g., B3LYP/6-31G*) to account for solvent effects or steric hindrance .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Multi-Technique Cross-Validation : Compare X-ray bond lengths with DFT-optimized geometries .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. solid state .
  • Error Analysis : Re-examine refinement parameters (e.g., R-factors >0.05 indicate potential overfitting) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Synthesis : Thiosemicarbazide intermediates and acetic acid-mediated cyclization .
  • Docking : Glide for ligand-receptor interaction studies .

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